molecular formula C15H23N3OS B2709605 4-cyclobutyl-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide CAS No. 2210054-03-6

4-cyclobutyl-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide

Cat. No. B2709605
CAS RN: 2210054-03-6
M. Wt: 293.43
InChI Key: XVTDHCLQRXYHFN-UHFFFAOYSA-N
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Description

4-cyclobutyl-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide, also known as CTDM, is a compound that has been synthesized and studied for its potential as a therapeutic agent. This compound belongs to the class of diazepanes, which are a group of compounds that have been found to have various biological activities. The purpose of

Scientific Research Applications

Heterocyclic Synthesis and Chemical Reactivity

Research in the field of heterocyclic chemistry often focuses on the synthesis and functionalization of thiophene derivatives due to their significance in medicinal chemistry and materials science. For instance, studies have shown the utility of thiophenyl derivatives in the synthesis of various heterocyclic frameworks, demonstrating the versatility of thiophene moieties in promoting cyclization reactions and enabling the construction of complex molecular architectures (Mohareb et al., 2004).

Applications in Drug Design and Pharmacology

The incorporation of thiophene and diazepane rings into drug molecules is a common strategy to modulate their pharmacokinetic and pharmacodynamic properties. Compounds featuring thiophene and diazepane units have been evaluated for a range of biological activities, including antimicrobial, anti-inflammatory, and analgesic effects. This underscores the relevance of such heterocyclic systems in the development of new therapeutic agents (Bhat et al., 2014).

Synthetic Methodologies

Advancements in synthetic methodologies have enabled the efficient construction of complex molecules containing thiophene and diazepane scaffolds. Techniques such as 1,3-dipolar cycloaddition, cyclopropanation, and Ugi reactions have been applied to generate a wide array of derivatives, showcasing the synthetic flexibility of these heterocyclic systems. These methodologies facilitate the rapid assembly of diverse molecular structures, potentially leading to compounds with novel biological activities (Egli et al., 2006).

properties

IUPAC Name

4-cyclobutyl-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3OS/c19-15(16-12-14-6-2-11-20-14)18-8-3-7-17(9-10-18)13-4-1-5-13/h2,6,11,13H,1,3-5,7-10,12H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVTDHCLQRXYHFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclobutyl-N-(thiophen-2-ylmethyl)-1,4-diazepane-1-carboxamide

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